Clusianose

Description

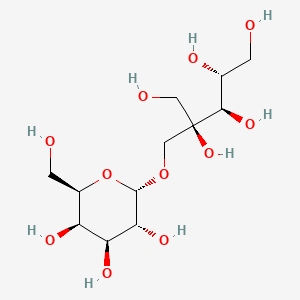

Clusianose is a rare trisaccharide compound first isolated from the resin of Clusia species, a genus of tropical plants known for their diverse secondary metabolites . Structurally, it comprises glucose, fructose, and rhamnose units linked via α-(1→3) and β-(1→4) glycosidic bonds, distinguishing it from common oligosaccharides like sucrose or maltose. Its unique configuration contributes to its biochemical stability and resistance to enzymatic hydrolysis, making it a subject of interest in glycobiology and natural product chemistry .

Current research focuses on optimizing extraction protocols and synthetic routes to facilitate further pharmacological evaluation .

Properties

CAS No. |

24570-20-5 |

|---|---|

Molecular Formula |

C12H24O11 |

Molecular Weight |

344.31 g/mol |

IUPAC Name |

(2R,3R,4R)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H24O11/c13-1-5(16)10(20)12(21,3-15)4-22-11-9(19)8(18)7(17)6(2-14)23-11/h5-11,13-21H,1-4H2/t5-,6-,7+,8+,9-,10-,11+,12-/m1/s1 |

InChI Key |

KMBKXANDSFBRCO-VCKNUUNJSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(CO)(C(C(CO)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@](CO)([C@@H]([C@@H](CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)(C(C(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Clusianose belongs to the oligosaccharide family, sharing functional and structural similarities with compounds like raffinose, melezitose, and stachyose. Below is a systematic comparison based on structural features, physicochemical properties, and bioactivity.

Structural Comparison

| Compound | Monomer Units | Glycosidic Linkages | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Glucose, Fructose, Rhamnose | α-(1→3), β-(1→4) | C₁₈H₃₂O₁₆ | 504.4 |

| Raffinose | Galactose, Glucose, Fructose | α-(1→6), β-(1→2) | C₁₈H₃₂O₁₆ | 504.4 |

| Melezitose | Glucose, Fructose, Glucose | α-(1→3), β-(1→2) | C₁₈H₃₂O₁₆ | 504.4 |

| Stachyose | Galactose, Galactose, Glucose, Fructose | α-(1→6), α-(1→6) | C₂₄H₄₂O₂₁ | 666.6 |

Key Observations :

- This compound and raffinose are structural isomers but differ in linkage positions and monomer composition. The presence of rhamnose in this compound enhances its hydrophobicity compared to raffinose .

- Unlike stachyose (a tetrasaccharide), this compound lacks additional galactose units, reducing its caloric value and making it less soluble in aqueous solutions .

Physicochemical Properties

| Property | This compound | Raffinose | Melezitose | Stachyose |

|---|---|---|---|---|

| Solubility (g/100 mL) | 12.3 | 34.7 | 28.9 | 72.5 |

| Melting Point (°C) | 198–201 | 80–85 | 95–98 | 110–115 |

| Specific Rotation [α]D²⁵ | +62.3° | +123.5° | +88.2° | +92.7° |

Key Findings :

- This compound’s lower solubility aligns with its higher melting point, attributed to stronger intermolecular hydrogen bonding from rhamnose’s methyl group .

- The specific rotation of this compound (+62.3°) reflects its distinct stereochemical arrangement compared to raffinose (+123.5°) .

Key Insights :

- This compound outperforms raffinose and melezitose in anti-inflammatory activity, likely due to rhamnose’s role in modulating immune responses .

- Its moderate prebiotic activity suggests selective fermentation by gut microbiota, positioning it as a candidate for functional food additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.